REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH3:10].N>>[Cl:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCN(CCCC)CCCC
|
Name
|
|
Quantity
|
56.9 mmol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases are decanted off
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
This phase is washed with 10 ml of water and 9.99 g of 1-chloro-3-(di-n-butylamino)-propane
|
Type
|
CUSTOM
|
Details
|
are thus isolated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |